3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a propylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile oxide with an amidoxime under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the propylpropanamide moiety: This can be done by reacting the oxadiazole intermediate with a suitable propylpropanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts for cross-coupling reactions, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl derivatives: These compounds share the oxadiazole core and the 4-chlorophenyl group but differ in the substituents attached to the oxadiazole ring.
1,2,4-oxadiazole compounds: A broader class of compounds featuring the 1,2,4-oxadiazole ring with various substituents.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is unique due to its specific combination of the 4-chlorophenyl group and the propylpropanamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFSTJXIKCWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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